N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound that features a 1,3,4-thiadiazole ring, an adamantyl group, and an ethoxybenzamide moiety. The 1,3,4-thiadiazole nucleus is a well-known heterocyclic structure that is integral to various natural products and medicinal agents . The adamantyl group is a bulky, diamond-like structure that imparts unique chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The adamantyl group can be introduced through nucleophilic substitution reactions, while the ethoxybenzamide moiety can be attached via amide bond formation using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and antiepileptic agent.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves its interaction with various molecular targets and pathways. The 1,3,4-thiadiazole ring can interact with enzymes and receptors, modulating their activity . The adamantyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets . The ethoxybenzamide moiety can further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Adamantane derivatives: Compounds with the adamantyl group, known for their stability and unique physical properties.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is unique due to the combination of the 1,3,4-thiadiazole ring, adamantyl group, and ethoxybenzamide moiety. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-26-17-5-3-16(4-6-17)18(25)22-20-24-23-19(27-20)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWODCYNPHHQAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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